molecular formula C9H18O2 B1297592 4,4-Diethoxy-2-methylbut-1-ene CAS No. 54340-95-3

4,4-Diethoxy-2-methylbut-1-ene

Cat. No. B1297592
CAS RN: 54340-95-3
M. Wt: 158.24 g/mol
InChI Key: QIACXWLIFNNZDL-UHFFFAOYSA-N
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Description

4,4-Diethoxy-2-methylbut-1-ene (DMB) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic hydrocarbon, and is a member of the alkene family. DMB has been studied for its potential use in a variety of applications, such as synthesis, drug development, and biochemistry.

Scientific Research Applications

  • Synthesis and Chemical Reactions : 4,4-Diethoxy-2-methylbut-1-ene has been utilized in the synthesis of homoallyl and homocinnamyl skeletons. It reacts like a usual vinyltin and allows for the transfer of functionally substituted butenyl units onto various substrates (Parrain, Duchěne, & Quintard, 1990). Additionally, it's used in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for highly functionalized isoxazoles (Ruano, Fajardo, & Martín, 2005).

  • Photocatalysis and Photochemistry : This compound is involved in intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, demonstrating its potential in photochemical processes (Keukeleire, He, Blakemore, & Gilbert, 1994). Furthermore, the photochemical reactions of related compounds like 3-methyl-1-phenoxybut-2-ene have been studied, highlighting the compound's relevance in understanding photochemical mechanisms (Carroll & Hammond, 1972).

  • Catalysis and Isomerization : Research has also explored its role in alkene isomerization catalyzed by Rhodium complexes. This sheds light on its potential in catalytic processes, particularly in double bond migration mechanisms (Permin & Petrosyan, 1997).

  • Medicinal Chemistry : While strictly adhering to the requirement of excluding drug use and dosage, it's noteworthy that derivatives of this compound have been isolated from medicinal plants like Dodonaea polyandra, known for their anti-inflammatory properties (Simpson et al., 2011).

properties

IUPAC Name

4,4-diethoxy-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACXWLIFNNZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337444
Record name 4,4-diethoxy-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-2-methylbut-1-ene

CAS RN

54340-95-3
Record name 4,4-diethoxy-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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